(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of complex organic molecules often involves multiple steps, each of which needs to be optimized for yield and selectivity .Molecular Structure Analysis
The molecular structure of a compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding what types of chemical reactions the compound can undergo and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Monoamine Oxidase Inhibition and Docking Studies
A study by Ahmad et al. (2018) reports the synthesis and biological evaluation of compounds structurally related to (Z)-1-benzyl-3-(((3-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide. These compounds were found to be inhibitors of monoamine oxidases (MAO), exhibiting competitive inhibition for both MAO-A and MAO-B isozymes, with a greater selectivity for MAO-A. This finding is significant in the context of neurological and psychiatric disorders where MAO inhibitors are used. The study also involved molecular docking to evaluate binding interactions and dynamic stability (Ahmad et al., 2018).
Synthesis of Novel Heterocycles
Coppo and Fawzi (1998) described the synthesis of compounds including 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, a compound related to the structure . This work is pivotal in the development of new heterocyclic compounds with potential applications in various fields of chemistry and pharmaceuticals (Coppo & Fawzi, 1998).
Multicomponent Synthesis in Medicinal Chemistry
Lega et al. (2016) investigated the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a multicomponent interaction, a method that is relevant for the synthesis of compounds like (Z)-1-benzyl-3-(((3-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide. The study highlights the versatility and efficiency of multicomponent reactions in creating complex molecules for medicinal chemistry applications (Lega et al., 2016).
Application in Antimalarial Activity
Charris et al. (2007) investigated the crystal structure of a compound structurally similar to the one , which demonstrated moderate antimalarial activity. This suggests potential applications of such compounds in the development of new antimalarial drugs (Charris et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(3-chloro-2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-14-16(22)8-5-9-17(14)23-12-19-20(25)21-18(10-11-28-21)24(29(19,26)27)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXRAHSWSJAFG-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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